[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Overview
Description
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the quinoxaline moiety in this compound contributes to its potential pharmacological properties.
Preparation Methods
The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with piperidine under appropriate conditions.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through various methods such as reduction or alkylation reactions.
Chemical Reactions Analysis
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: undergoes several types of chemical reactions, including:
Scientific Research Applications
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the pharmacological properties of the quinoxaline moiety.
Biological Research: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain kinases or enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol: can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An antibiotic with anticancer properties.
Levomycin: An antibiotic used to treat bacterial infections.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the piperidine and methanol groups, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
[1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-14(18-7-5-10(9-19)6-8-18)17-12-4-2-1-3-11(12)16-13/h1-4,10,19H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCCKHMZMCRIKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226169 | |
Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-04-5 | |
Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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